molecular formula C7H8BrClN2O B13723808 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one

4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one

Cat. No.: B13723808
M. Wt: 251.51 g/mol
InChI Key: PCOCPSYDHYVLSE-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one typically involves the halogenation of a pyridazinone precursor. The reaction conditions may include the use of brominating and chlorinating agents under controlled temperatures and solvents.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions might replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can be used as an intermediate in the synthesis of more complex molecules.

Biology

The compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyridazinones are often explored for their potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.

Industry

In the industry, the compound could be used in the development of agrochemicals or as a building block for various chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
  • 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

Uniqueness

The uniqueness of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

4-bromo-6-chloro-2-propylpyridazin-3-one

InChI

InChI=1S/C7H8BrClN2O/c1-2-3-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3

InChI Key

PCOCPSYDHYVLSE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=CC(=N1)Cl)Br

Origin of Product

United States

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